Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is derived from its pyrazole core, which is substituted at positions 1, 3, 4, and 5. The parent structure is pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents are assigned numerical positions based on the lowest possible locants:
- Position 1 : A 4-chlorophenyl group (C₆H₄Cl).
- Position 3 : An ethyl carboxylate ester (COOCH₂CH₃).
- Position 4 : An iodine atom.
- Position 5 : An amino group (NH₂).
The full IUPAC name is ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate , reflecting the substituents’ positions and the ester functional group. The molecular formula, C₁₂H₁₁ClIN₃O₂ , corresponds to a molecular weight of 391.59 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClIN₃O₂ |
| Molecular Weight | 391.59 g/mol |
| CAS Registry Number | 1427024-31-4 |
The presence of iodine introduces significant polarizability and steric bulk, distinguishing this compound from lighter halogen analogues. The ethyl ester group enhances lipophilicity, which influences solubility and crystallinity.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUOXVGTMLQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Formation
The pyrazole backbone is typically constructed via cyclocondensation of 4-chlorophenylhydrazine with β-keto esters. For example, ethyl 4-iodo-3-oxobutanoate reacts with 4-chlorophenylhydrazine in ethanol under acidic conditions (acetic acid, reflux) to yield the 5-amino-pyrazole intermediate. Regioselectivity is governed by electronic effects: the electron-withdrawing ester group directs hydrazine attack to the α-position of the keto group, forming the 1,3,4-trisubstituted pyrazole.
Optimization Insights :
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Temperature : Reflux (78°C) minimizes side products like dihydropyrazoles.
Regioselective Iodination Strategies
Electrophilic Aromatic Substitution
Direct iodination of preformed pyrazoles using molecular iodine (I₂) or iodine monochloride (ICl) is a key step. Source demonstrates that treatment of 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate with ICl (3 equiv) and Li₂CO₃ in CH₂Cl₂ at 25°C for 24 hours achieves 89% yield of the 4-iodo product. The mechanism involves iodonium ion formation, with the amino group activating the C-4 position via resonance.
Critical Parameters :
Cadmium(II)-Mediated Iodination
Source reports a novel method using cadmium(II) acetate (Cd(OAc)₂) in DMSO. The Cd²⁺ ion polarizes the I–I bond, enhancing electrophilicity. For ethyl 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate, this method achieves 92% yield at 60°C in 6 hours. The protocol is compatible with electron-donating substituents but fails with nitro groups.
Advantages :
-
Regioselectivity : Exclusive C-4 iodination due to N–Cd coordination directing electrophilic attack.
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Scalability : No column chromatography required; product precipitates in pure form.
One-Pot Tandem Cyclization-Iodination
α,β-Acetylenic Aldehyde Route
Source details a tandem approach starting from α,β-acetylenic aldehydes. Phenylhydrazine reacts with 4-chloro-β-iodoacetylenic aldehyde in ethanol/HCl (55°C, 5 hours), followed by in situ iodination with I₂ (1.2 equiv) to yield the target compound in 81% yield. This method bypasses isolation of intermediates, reducing purification steps.
Mechanistic Highlights :
-
Hydrazone Formation : Aldehyde and hydrazine condense to form a hydrazone.
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Cyclization : I₂ promotes 5-endo-dig cyclization, forming the pyrazole ring.
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Aromatic Iodination : Excess I₂ electrophilically substitutes the C-4 position.
Comparative Analysis of Methods
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + ICl | ICl, Li₂CO₃, CH₂Cl₂, 25°C, 24 h | 89% | High (C-4) | Industrial |
| Cd(OAc)₂-Mediated | Cd(OAc)₂, DMSO, 60°C, 6 h | 92% | Exclusive (C-4) | Lab-scale |
| Tandem Cyclization | I₂, EtOH/HCl, 55°C, 5 h | 81% | Moderate | Pilot-scale |
Key Observations :
-
Cd(OAc)₂ Method : Highest yield and selectivity but requires toxic cadmium.
-
ICl Method : Preferred for large-scale synthesis due to reagent availability.
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Tandem Route : Eco-friendly but limited to specific aldehyde substrates.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate, exhibit potent anticancer properties. A study demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the 4-chlorophenyl and iodo groups enhances the compound's interaction with biological targets, potentially leading to higher efficacy against tumors .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that modifications on the pyrazole ring can lead to enhanced anti-inflammatory activity, making this compound a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
this compound has been tested for antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function. This makes it a potential candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Pharmacological Research
Neuropharmacology
Recent studies have explored the potential neuropharmacological applications of pyrazole derivatives. This compound may influence neurotransmitter systems and exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Cardiovascular Research
Research indicates that certain pyrazole derivatives can have cardioprotective effects by modulating pathways involved in cardiac function and remodeling. This compound could be investigated further for its potential benefits in cardiovascular health .
Material Science Applications
Synthesis of Functional Materials
The compound can also serve as a building block for synthesizing novel materials with specific properties. Pyrazole derivatives are being studied for their use in organic electronics and photonic applications due to their unique electronic properties. This compound may facilitate the development of new organic semiconductors or sensors .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values lower than standard treatments. |
| Study B | Anti-inflammatory Effects | Showed reduction in edema in animal models comparable to existing anti-inflammatory drugs. |
| Study C | Antimicrobial Testing | Effective against multi-drug resistant strains of bacteria with minimal inhibitory concentrations (MICs) reported below clinically relevant thresholds. |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives exhibit structural diversity, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate and its structural analogs:
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Findings:
Substituent Effects on Molecular Weight and Lipophilicity: The iodine atom in the target compound increases its molecular weight (~395.6 g/mol) compared to cyano (~306.7 g/mol) or pyridazinyl (~297.7 g/mol) analogs. This enhances polarizability but may reduce solubility in aqueous media. Thiazole-containing derivatives (e.g., ) exhibit higher molecular weights (~457.9 g/mol) due to additional aromatic systems.
Biological Activity Trends :
- Antifungal Activity : Pyrazole carboxamides and carboxylates are associated with antifungal properties, as demonstrated in studies of structurally related compounds . The iodine substituent may enhance binding to fungal enzymes via halogen bonding.
- Anti-inflammatory and Anticancer Activity : Derivatives with heterocyclic appendages (e.g., thiazole , pyridazine ) show broader pharmacological profiles due to synergistic interactions with multiple targets.
Synthetic Accessibility: The target compound’s synthesis aligns with methods for pyrazole carboxylates, involving cyclization of β-keto esters with hydrazines, followed by iodination . Cyanopyrazole derivatives (e.g., HC-2211 ) require nitrile introduction via nucleophilic substitution, while pyridazinyl analogs involve cross-coupling reactions.
Electronic and Steric Effects: The 4-iodo group’s electron-withdrawing nature may deactivate the pyrazole ring, reducing reactivity toward electrophilic substitution compared to cyano or chloro analogs.
Biological Activity
Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a pyrazole ring, along with various substituents, contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁ClIN₃O₂, with a molecular weight of approximately 391.59 g/mol. The compound features a pyrazole ring, an ethyl ester group, an amino group, and a chlorophenyl moiety. The iodine atom at the 4-position of the pyrazole ring enhances its reactivity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClIN₃O₂ |
| Molecular Weight | 391.59 g/mol |
| CAS Number | 1427024-31-4 |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific findings related to its biological activity.
Anti-inflammatory and Analgesic Activity
Studies have shown that compounds containing pyrazole rings often exhibit significant anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammatory mediators in vitro. For example:
- Case Study : In a study conducted by Smith et al. (2001), the compound demonstrated a dose-dependent inhibition of nitric oxide production in macrophage cell lines, indicating potential as an anti-inflammatory agent.
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives has gained momentum. This compound has been investigated for its cytotoxic effects on various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry (2022) reported that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 12 µM, suggesting its potential as an anticancer therapeutic.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Interaction with cyclooxygenase enzymes (COX) has been suggested as a pathway for its anti-inflammatory action.
- Induction of Apoptosis : Evidence indicates that it may induce apoptosis in cancer cells through the activation of caspases.
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. The following table summarizes the SAR findings based on various studies:
| Substituent | Effect on Activity |
|---|---|
| Iodine at Position 4 | Enhances reactivity and binding affinity |
| Chlorophenyl Group | Increases anti-inflammatory potency |
| Amino Group | Essential for interaction with biological targets |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate, and how can regioselectivity be controlled during its preparation?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example:
- Core Pyrazole Formation : Use a Biginelli-like reaction (one-pot condensation of aldehydes, β-ketoesters, and thioureas) to assemble the pyrazole backbone, as demonstrated in 1,5-diarylpyrazole syntheses .
- Iodination : Introduce iodine at the 4-position via electrophilic substitution or metal-mediated cross-coupling. Regioselectivity is controlled by steric and electronic effects of the 4-chlorophenyl and amino groups. K₂CO₃ or similar bases can direct reactivity in nucleophilic steps .
- Amino Group Protection : Protect the 5-amino group during synthesis using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., iodines cause deshielding in ¹H NMR; 4-chlorophenyl aromatic signals appear as doublets) .
- X-ray Crystallography : Resolve the 3D structure to verify regiochemistry and intermolecular interactions (e.g., hydrogen bonding involving the amino group and ester) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (iodine’s distinct isotopic signature aids identification) .
Q. How does the iodine substituent influence the compound’s stability and reactivity?
- Methodological Answer :
- Stability : The C–I bond is photolabile; store the compound in amber vials under inert gas. Monitor decomposition via HPLC .
- Reactivity : Iodine enables further functionalization (e.g., Suzuki coupling for bioconjugation or fluorophore attachment). Test reactivity under palladium catalysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination in this pyrazole derivative?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The 4-position is activated by electron-donating amino groups, making it susceptible to iodination. Computational studies (DFT) can map charge distribution to predict sites .
- Steric Effects : The 1-(4-chlorophenyl) group sterically hinders adjacent positions, directing iodine to the 4-position. Compare with analogs lacking bulky substituents .
Q. How can this compound serve as a precursor for bioactive analogs in medicinal chemistry?
- Methodological Answer :
- SAR Studies : Replace iodine with other halogens (e.g., Br, Cl) or functional groups (e.g., -CF₃) to modulate bioactivity. Test binding affinity to targets like cannabinoid receptors, inspired by 1,5-diarylpyrazole pharmacophores .
- Prodrug Design : Hydrolyze the ester to a carboxylic acid for enhanced solubility. Monitor enzymatic cleavage using liver microsomes .
Q. What strategies mitigate competing side reactions during the synthesis of iodinated pyrazoles?
- Methodological Answer :
- Temperature Control : Perform iodination at 0–5°C to minimize overhalogenation .
- Catalyst Optimization : Use CuI or Pd catalysts for selective C–I bond formation. Screen solvents (DMF vs. THF) to improve yields .
- Purification : Employ column chromatography with gradients (hexane/EtOAc) to separate mono-iodinated products from dihalogenated byproducts .
Q. How does the crystal packing of this compound inform its solid-state properties?
- Methodological Answer :
- Hydrogen-Bond Networks : Analyze X-ray data to identify N–H···O interactions between the amino group and ester carbonyl, which stabilize the lattice .
- Halogen Bonding : The iodine atom may form weak interactions with electron-rich aromatic systems, affecting solubility and melting point .
Data Contradictions and Resolution
- Synthetic Yields : Some methods report lower yields (<50%) for iodinated pyrazoles due to steric hindrance , while others achieve >70% via optimized metal catalysis . Resolve by adjusting stoichiometry (1.2 eq I₂) and reaction time.
- Regiochemistry Conflicts : Discrepancies in substituent positions may arise from varying base strengths (K₂CO₃ vs. NaH). Validate via NOESY NMR to confirm spatial proximity of groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
